N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethoxyphenyl, fluoro, and methoxyphenylmethylsulfamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, sulfonyl chlorides, and methoxybenzyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfides or thiols. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine .
Uniqueness
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is unique due to its combination of dimethoxyphenyl, fluoro, and methoxyphenylmethylsulfamoyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability, specific binding affinity, and potential therapeutic effects, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-30-16-8-11-22(32-3)20(12-16)26-23(27)18-13-17(9-10-19(18)24)33(28,29)25-14-15-6-4-5-7-21(15)31-2/h4-13,25H,14H2,1-3H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKATRSMKGAFBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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